molecular formula C10H13NO2S B11801142 Ethyl 2-methyl-6-(methylthio)nicotinate

Ethyl 2-methyl-6-(methylthio)nicotinate

Cat. No.: B11801142
M. Wt: 211.28 g/mol
InChI Key: AAQRRBYQKAZDSG-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-(methylthio)nicotinate is a substituted nicotinic acid ester featuring a methyl group at position 2, a methylthio (-SMe) group at position 6, and an ethyl ester at position 3 of the pyridine ring. Substituents like methylthio groups are known to influence lipophilicity, metabolic stability, and electronic effects, which are critical in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

ethyl 2-methyl-6-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C10H13NO2S/c1-4-13-10(12)8-5-6-9(14-3)11-7(8)2/h5-6H,4H2,1-3H3

InChI Key

AAQRRBYQKAZDSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)SC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-6-(methylthio)nicotinate can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-ethylpyridine with sulfur-containing reagents under specific conditions. For instance, the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures can yield the desired product . Another method involves the reaction of 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane with beta-aminocrotonic acid ester in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-6-(methylthio)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-6-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may influence pathways related to vasodilation or anti-inflammatory responses .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares Ethyl 2-methyl-6-(methylthio)nicotinate with structurally related nicotinate esters:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound Not provided C₁₁H₁₃NO₂S 2-Me, 6-SMe, 3-COOEt ~235.3 (estimated) Likely high lipophilicity [1, 8]
Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate 200879-75-0 C₁₇H₁₆F₃NO₂ 2-Me, 6-p-tolyl, 4-CF₃, 3-COOEt 323.31 High molecular weight; fluorinated [8]
Ethyl 2-chloro-6-methoxynicotinate 1233520-12-1 C₁₀H₁₀ClNO₃ 2-Cl, 6-OMe, 3-COOEt 227.65 Chlorine enhances electrophilicity [4]
Methyl 2-chloro-6-ethoxynicotinate 888740-55-4 C₉H₁₀ClNO₃ 2-Cl, 6-OEt, 3-COOMe 229.64 Ethoxy group improves solubility [9]
Ethyl nicotinate 614-18-6 C₈H₉NO₂ 3-COOEt (unsubstituted pyridine) 151.16 Transdermal permeability studies [2, 7]

Key Observations:

  • Chlorine substituents (e.g., in 2-chloro analogs) may improve electrophilicity for nucleophilic reactions .
  • Fluorinated Derivatives : The trifluoromethyl group in Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate introduces steric bulk and metabolic resistance, common in agrochemicals .

Physicochemical and Metabolic Properties

  • Transdermal Permeability : Ethyl nicotinate (CAS 614-18-6) has been extensively studied for skin transport, with steady-state fluxes calculated using Fick’s second law of diffusion. Its metabolism to nicotinic acid involves esterase activity, suggesting that methylthio or chloro substituents in analogs might alter metabolic pathways .
  • Thermal Stability : Ethyl 2-methyl-6-[4-(4-nitrophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-yl]nicotinate () exhibits a melting point of 186–188°C, indicating that bulky aryl substituents enhance thermal stability compared to simpler esters .

Biological Activity

Ethyl 2-methyl-6-(methylthio)nicotinate is an organic compound belonging to the nicotinate class, characterized by a methyl group at the 2-position and a methylthio group at the 6-position of the nicotinate ring. This unique structure contributes to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

  • Molecular Formula : C₉H₁₁N₁O₂S
  • Molecular Weight : Approximately 185.25 g/mol

Synthesis

The synthesis of this compound typically involves esterification processes, where 6-methylnicotinic acid is reacted with ethanol under acidic conditions. This method allows for the production of the compound in a controlled environment, enhancing yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate several signaling pathways involved in inflammation, potentially inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions suggest a therapeutic potential for treating inflammatory diseases.

Research Findings and Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .
  • Mechanism Exploration : Further investigations into its mechanism revealed that this compound may inhibit bacterial growth by interfering with DNA replication processes and protein synthesis, as evidenced by reduced colony formation in treated cultures .
  • Anti-inflammatory Studies : In a model of induced inflammation in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential utility in managing inflammatory responses .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityMolecular Weight
This compoundModerateHigh185.25 g/mol
Mthis compoundHighModerate185.25 g/mol
Nicotinic AcidLowModerate123.11 g/mol

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